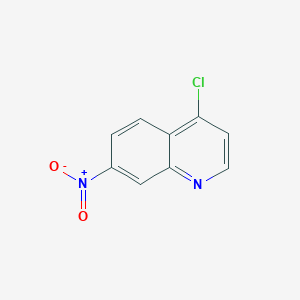
H-Asp-Leu-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Asp-Leu-NH2, also known as L-aspartyl-L-leucinamide, is a dipeptide composed of aspartic acid and leucine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmaceuticals. Dipeptides like this compound are often studied for their roles in metabolic processes and their potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Asp-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: Aspartic acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: Leucine is coupled to the aspartic acid using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: The dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of dipeptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. The use of microwave-assisted SPPS can further enhance the efficiency and speed of peptide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: H-Asp-Leu-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between aspartic acid and leucine can be hydrolyzed under acidic or basic conditions, yielding the individual amino acids.
Oxidation: The amino acid residues in this compound can be oxidized, particularly the side chains of aspartic acid and leucine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Hydrolysis: Aspartic acid and leucine.
Oxidation: Oxidized forms of aspartic acid and leucine.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
H-Asp-Leu-NH2 has several scientific research applications:
Biochemistry: It is used to study peptide interactions, enzyme-substrate specificity, and protein folding.
Pharmaceuticals: Dipeptides like this compound are investigated for their potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Medicine: It may be used in the development of peptide-based drugs and as a model compound in drug delivery studies.
Industry: this compound can be used in the production of functional foods and nutraceuticals, where bioactive peptides are of interest.
Wirkmechanismus
The mechanism of action of H-Asp-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to active sites of enzymes, modulating their activity. It may also interact with cell surface receptors, triggering intracellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
H-Asp-Gly-NH2 (L-aspartyl-L-glycinamide): Similar structure but with glycine instead of leucine.
H-Glu-Leu-NH2 (L-glutamyl-L-leucinamide): Similar structure but with glutamic acid instead of aspartic acid.
H-Asp-Leu-OH (L-aspartyl-L-leucine): Similar structure but with a free carboxyl group instead of an amide group.
Uniqueness of H-Asp-Leu-NH2: this compound is unique due to its specific combination of aspartic acid and leucine, which may confer distinct biological activities compared to other dipeptides. The presence of the amide group can also influence its chemical reactivity and interaction with biological molecules.
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-7(9(12)16)13-10(17)6(11)4-8(14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,16)(H,13,17)(H,14,15)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUGTXTYVFFAY-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)







![(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B103586.png)

